molecular formula C8H18INS2 B13732574 1,2-Dithiolan-4-yldiethylmethylammonium iodide CAS No. 31007-48-4

1,2-Dithiolan-4-yldiethylmethylammonium iodide

Cat. No.: B13732574
CAS No.: 31007-48-4
M. Wt: 319.3 g/mol
InChI Key: VIFFHCVMOTXEQU-UHFFFAOYSA-M
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Description

1,2-Dithiolan-4-yldiethylmethylammonium iodide is a chemical compound with the molecular formula C8H18NS2I It is known for its unique structure, which includes a dithiolane ring and an ammonium iodide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dithiolan-4-yldiethylmethylammonium iodide typically involves the reaction of diethylmethylamine with a suitable dithiolane precursor in the presence of iodine. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dithiolan-4-yldiethylmethylammonium iodide undergoes various types of chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form disulfides.

    Reduction: Reduction reactions can break the dithiolane ring, leading to the formation of thiols.

    Substitution: The ammonium iodide group can participate in substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

1,2-Dithiolan-4-yldiethylmethylammonium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dithiolan-4-yldiethylmethylammonium iodide involves its interaction with various molecular targets. The dithiolane ring can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, leading to various biological effects. The ammonium iodide group can also participate in ionic interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dithiolane: A simpler compound with a similar dithiolane ring structure.

    1,2-Dithiolan-4-yltrimethylammonium iodide: A related compound with a trimethylammonium group instead of a diethylmethylammonium group.

Uniqueness

1,2-Dithiolan-4-yldiethylmethylammonium iodide is unique due to its specific combination of a dithiolane ring and a diethylmethylammonium iodide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

31007-48-4

Molecular Formula

C8H18INS2

Molecular Weight

319.3 g/mol

IUPAC Name

dithiolan-4-yl-diethyl-methylazanium;iodide

InChI

InChI=1S/C8H18NS2.HI/c1-4-9(3,5-2)8-6-10-11-7-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

VIFFHCVMOTXEQU-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)C1CSSC1.[I-]

Origin of Product

United States

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